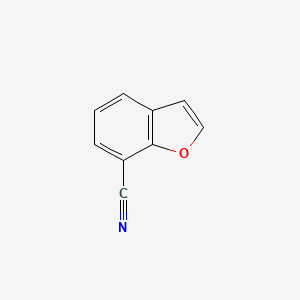

Benzofuran-7-carbonitrile

Description

BenchChem offers high-quality Benzofuran-7-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzofuran-7-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-7-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAICRZPDDBKXPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C#N)OC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzofuran-7-carbonitrile chemical structure and properties

An In-Depth Technical Guide to Benzofuran-7-carbonitrile: Structure, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3][4] Derivatives of this heterocyclic system have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making them a fertile ground for drug discovery and development.[1][2][5] Within this important class of molecules, Benzofuran-7-carbonitrile emerges as a pivotal synthetic intermediate. Its strategic placement of the nitrile group on the benzene ring of the benzofuran core allows for a variety of chemical transformations, providing a gateway to novel and complex molecules with therapeutic potential. This guide offers a comprehensive technical overview of Benzofuran-7-carbonitrile, detailing its chemical and physical properties, spectroscopic signature, synthesis, and applications, with a particular focus on its role in the development of pharmacologically active agents.

Chemical Structure and Physicochemical Properties

Benzofuran-7-carbonitrile is characterized by a fused bicyclic system comprising a benzene ring and a furan ring, with a nitrile (-C≡N) group substituted at position 7 of the benzene ring.

Chemical Identifiers

-

IUPAC Name: 1-Benzofuran-7-carbonitrile

-

Molecular Formula: C₉H₅NO[8]

-

Molecular Weight: 143.14 g/mol [8]

-

SMILES: N#CC1=C(OC=C2)C2=CC=C1[9]

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Weight | 143.14 g/mol | [8] |

| Melting Point | Not available | [10] |

| Boiling Point | Not available | [10] |

| Density | Not available | [10] |

| Solubility | While specific data for Benzofuran-7-carbonitrile is not available, benzofuran derivatives, in general, exhibit a range of solubilities depending on their substitution. The introduction of a polar nitrile group may slightly increase polarity compared to the parent benzofuran. | [9] |

| LogP (predicted) | 2.0-2.75 |

Note: Experimental data for melting point, boiling point, and density are not widely reported in the literature. The provided LogP is an estimated value for the parent benzofuran.

Spectroscopic Characterization

While specific, publicly available spectra for Benzofuran-7-carbonitrile are scarce, its spectroscopic characteristics can be predicted based on the parent benzofuran molecule and the influence of the electron-withdrawing nitrile group.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region. The protons on the furan ring (at positions 2 and 3) will appear as doublets, while the protons on the benzene ring will exhibit a more complex splitting pattern due to their coupling with each other. The chemical shifts will be influenced by the anisotropic effect of the fused ring system and the electronic effect of the nitrile group. For comparison, the parent benzofuran shows signals around δ 6.7 (H3) and δ 7.6 (H2) ppm for the furan protons and between δ 7.2-7.5 ppm for the benzene protons.[11]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon of the nitrile group will appear in the characteristic region for nitriles (around 115-120 ppm). The quaternary carbons of the fused ring system will also be identifiable. The chemical shifts of the carbons in the benzene portion of the molecule will be influenced by the position of the nitrile substituent.[12][13]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, strong absorption band around 2220-2240 cm⁻¹, which is indicative of the C≡N stretching vibration of the nitrile group. Other significant peaks will include C-H stretching vibrations of the aromatic rings (above 3000 cm⁻¹) and C=C stretching vibrations within the aromatic system (typically in the 1450-1600 cm⁻¹ region). The C-O-C stretching of the furan ring is also expected to be present.[14][15]

-

Mass Spectrometry: The electron ionization mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 143, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of HCN (m/z = 27) and CO (m/z = 28), which are common fragmentation pathways for similar aromatic nitriles and furans.[16][17]

Synthesis Methodology

Benzofuran-7-carbonitrile is a valuable synthetic intermediate, and its preparation is a key step in the synthesis of more complex molecules. A common and effective method for its synthesis involves the cyanation of a halogenated benzofuran precursor.[9]

Protocol: Synthesis of Benzofuran-7-carbonitrile from 7-Iodobenzofuran

This protocol is based on the substitution of an iodine atom with a cyano group, a well-established transformation in organic synthesis.[9]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting material, 7-iodobenzofuran (1 equivalent), in anhydrous N,N-dimethylformamide (DMF).

-

Reagent Addition: Add copper(I) cyanide (CuCN) (typically 1.1-1.5 equivalents) to the solution. The use of a slight excess of the cyanide source ensures the complete conversion of the starting material.

-

Reaction Conditions: Heat the reaction mixture to 130 °C and maintain this temperature with vigorous stirring for approximately 4 hours.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by pouring the mixture into an aqueous solution of ferric chloride and ammonia. This step is crucial for complexing and removing the copper salts.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product.

-

Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure Benzofuran-7-carbonitrile.

Causality in Experimental Choices:

-

Solvent (DMF): DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the nucleophilic substitution reaction. Its high boiling point is also suitable for the elevated temperatures required for this transformation.

-

Cyanide Source (CuCN): Copper(I) cyanide is a common reagent for introducing a nitrile group onto an aromatic ring via nucleophilic substitution of a halide (a Rosenmund-von Braun reaction). It is generally more effective than alkali metal cyanides for this purpose with aryl halides.

-

Temperature (130 °C): The high temperature is necessary to overcome the activation energy for the cleavage of the strong carbon-iodine bond and the subsequent formation of the carbon-carbon bond.

Synthesis Workflow Diagram

Caption: Synthesis of Benzofuran-7-carbonitrile.

Applications in Drug Discovery and Research

The primary significance of Benzofuran-7-carbonitrile lies in its utility as a versatile building block for the synthesis of more complex, biologically active molecules. The nitrile group is a key functional handle that can be readily converted into other functionalities, such as amines, carboxylic acids, and amides, which are prevalent in pharmaceuticals.

A notable application is its role as a precursor to 7-aminomethyl-benzofuran derivatives. The reduction of the nitrile group provides a primary amine, which can then be further functionalized.[9]

Protocol: Reduction of Benzofuran-7-carbonitrile to Benzofuran-7-ylmethanamine

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) (typically 2-3 equivalents) in an anhydrous ether solvent like tetrahydrofuran (THF).

-

Substrate Addition: Slowly add a solution of Benzofuran-7-carbonitrile (1 equivalent) in anhydrous THF to the LiAlH₄ suspension at 0 °C. The slow addition is necessary to control the exothermic reaction.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quenching and Work-up: Carefully quench the reaction by the sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser work-up). This procedure safely neutralizes the excess reducing agent and precipitates the aluminum salts.

-

Isolation: Filter the resulting slurry and wash the solid residue with THF or another suitable solvent. The filtrate contains the desired product, Benzofuran-7-ylmethanamine. The solvent can then be removed under reduced pressure to yield the crude amine, which can be used directly or purified further.

This resulting amine, Benzofuran-7-ylmethanamine, serves as a key intermediate for introducing the benzofuran moiety into larger drug candidates, for instance, through reductive amination with aldehydes or acylation with carboxylic acids to form amides.[9]

Application Workflow Diagram

Caption: Role as a chemical intermediate.

Safety and Handling

As a chemical intermediate, proper handling of Benzofuran-7-carbonitrile is essential to ensure laboratory safety. The following information is derived from available safety data sheets for the compound and related structures.[6][18][19][20]

Hazard Identification:

-

While specific toxicity data for Benzofuran-7-carbonitrile is limited, nitriles as a class can be toxic. The parent compound, benzofuran, is suspected of causing cancer.[19][20]

-

It is advisable to handle this compound with care, assuming it may be harmful if swallowed, in contact with skin, or if inhaled.

Recommended Protective Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid prolonged or repeated skin contact.

-

Respiratory Protection: If working with fine powders or in situations where dust or aerosols may be generated, use a NIOSH-approved respirator.

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[18]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

Benzofuran-7-carbonitrile is a strategically important molecule in the field of organic and medicinal chemistry. While comprehensive data on its physical properties and direct biological activity are not extensively documented, its value as a synthetic intermediate is well-established. The presence of a readily transformable nitrile group on the benzofuran core provides chemists with a versatile handle to construct novel and complex molecules. Its synthesis from halogenated precursors and its subsequent conversion to other functional groups, such as amines, underscore its role as a key building block in the quest for new therapeutic agents. As research into the vast chemical space of benzofuran derivatives continues, the importance of intermediates like Benzofuran-7-carbonitrile in enabling these discoveries is set to grow.

References

- Fluorochem Ltd. (2024, December 19).

- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review

- Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Inform

- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032929). (n.d.).

- benzofuran-7-carbonitrile (CAS 52951-09-4). (2025, July 16). ChemicalBook.

- Benzofuran. (n.d.). PubChem.

- Benzofuran. (n.d.). NIST WebBook. National Institute of Standards and Technology.

- Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016, September 28).

- SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.

- SAFETY DATA SHEET. (2021, December 24). Thermo Fisher Scientific.

- SAFETY DATA SHEET. (2025, January 15). TCI Chemicals.

- SAFETY DATA SHEET. (2025, September 5). Thermo Fisher Scientific.

- Benzofuran derivative with anticancer activity. (n.d.).

- BENZOFURAN-7-CARBONITRILE Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd. (2024, July 15). Chemsrc.com.

- benzofuran-7-carbonitrile | 52951-09-4. (n.d.). ChemicalBook.

- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). PMC - NIH.

- Mass spectrum of Benzofuran with Retention Time (RT)= 6.760. (n.d.).

- 3-oxo-1,3-dihydro-2-benzofuran-1-carbonitrile. (2025, May 20). ChemSynthesis.

- An Update on Natural Occurrence and Biological Activity of Benzofurans. (2025, August 9).

- Natural source, bioactivity and synthesis of benzofuran deriv

- Benzofuran. (n.d.). NIST WebBook. National Institute of Standards and Technology.

- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.).

- Benzofuran(271-89-6) 13C NMR spectrum. (n.d.). ChemicalBook.

- 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0227104). (n.d.). NP-MRD.

- 2-(1-benzofuran-7-yl)acetonitrile (C10H7NO). (n.d.). PubChemLite.

- Synthesis of benzofuran-7-carboxylic acid. (n.d.). PrepChem.com.

- Benzofuran(271-89-6) IR Spectrum. (n.d.). ChemicalBook.

- Benzofuran(271-89-6) 1H NMR spectrum. (n.d.). ChemicalBook.

- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). JOCPR.

- (1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile hydrochloride. (n.d.). PubChem.

- Showing metabocard for Benzofuran (HMDB0032929). (2012, September 11).

- Benzofuran. (n.d.). Wikipedia.

- Comparison of 1H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. (n.d.).

- (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. (n.d.). MDPI.

- Benzofuran synthesis. (n.d.). Organic Chemistry Portal.

- Benzofuran - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- 52951-09-4|Benzofuran-7-carbonitrile|BLD Pharm. (n.d.).

- Benzofuran-7-carbonitrile. (n.d.). Sigma-Aldrich.

- Benzofuran-7-carbonitrile | 52951-09-4. (n.d.). Sigma-Aldrich.

- Benzofuran - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- 2,3-DIHYDRO-7-BENZOFURAN-CARBOXYLIC-ACID - Optional[FTIR] - Spectrum. (n.d.).

- Benzofuran-7-carbonitrile - CAS:52951-09-4. (n.d.). Sunway Pharm Ltd.

- Benzofurans [Chemical Structural Class]. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

- Benzofuran-7-Carboxylic Acid. (n.d.). PubChem.

Sources

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. Benzofuran-7-carbonitrile | 52951-09-4 [sigmaaldrich.com]

- 8. Benzofuran-7-carbonitrile - CAS:52951-09-4 - Sunway Pharm Ltd [3wpharm.com]

- 9. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BENZOFURAN-7-CARBONITRILE Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 11. Benzofuran(271-89-6) 1H NMR spectrum [chemicalbook.com]

- 12. Benzofuran(271-89-6) 13C NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Benzofuran [webbook.nist.gov]

- 15. Benzofuran(271-89-6) IR Spectrum [m.chemicalbook.com]

- 16. Benzofuran [webbook.nist.gov]

- 17. researchgate.net [researchgate.net]

- 18. fishersci.com [fishersci.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to Benzofuran-7-carbonitrile (CAS: 52951-09-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are integral to a multitude of natural products and synthetic pharmaceuticals, exhibiting a vast array of biological activities.[2][3] The benzofuran core is found in clinically approved drugs such as the antiarrhythmic agent amiodarone and the nonselective β-adrenoceptor antagonist bufuralol.[4] The diverse pharmacological profile of benzofuran derivatives includes anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making this heterocyclic system a focal point for drug discovery and development.[5][6][7] This guide provides a comprehensive technical overview of a specific, functionalized derivative, Benzofuran-7-carbonitrile, focusing on its synthesis, chemical properties, and potential as a key building block in the creation of novel therapeutic agents.

Physicochemical Properties and Spectral Data

A thorough understanding of a molecule's physical and chemical characteristics is foundational to its application in research and development. This section details the key properties and spectral data for Benzofuran-7-carbonitrile.

Table 1: Physicochemical Properties of Benzofuran-7-carbonitrile

| Property | Value | Source |

| CAS Number | 52951-09-4 | [8] |

| Molecular Formula | C₉H₅NO | [9] |

| Molecular Weight | 143.14 g/mol | [9] |

| IUPAC Name | 1-benzofuran-7-carbonitrile | [9] |

| InChI Key | HAICRZPDDBKXPQ-UHFFFAOYSA-N | [9] |

Spectral Analysis

1. 1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both the furan and benzene rings. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrile group and the heteroaromatic system. Coupling constants (J) will reveal the connectivity between adjacent protons.[11][12]

2. 13C NMR Spectroscopy: The carbon NMR spectrum will display signals for all nine carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will appear in a characteristic downfield region. The chemical shifts of the aromatic carbons will also be influenced by the nitrile substituent.[13][14][15]

3. Infrared (IR) Spectroscopy: The IR spectrum will provide key information about the functional groups present. A strong, sharp absorption band is expected in the region of 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.[16][17] Characteristic peaks for the aromatic C-H and C=C stretching vibrations will also be present.

4. Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The fragmentation pattern will be characteristic of the benzofuran ring system, with losses of neutral molecules such as CO and HCN being plausible.[4][6][7][8]

Synthesis and Reactivity

The synthesis of Benzofuran-7-carbonitrile can be achieved through established methods for the formation of the benzofuran ring followed by the introduction of the nitrile functionality. A key transformation is the cyanation of an appropriate precursor, such as an aryl halide.

Synthesis of Benzofuran-7-carbonitrile via Rosenmund-von Braun Reaction

A plausible and documented synthetic route to Benzofuran-7-carbonitrile involves the cyanation of 7-iodobenzofuran. This transformation is a variation of the Rosenmund-von Braun reaction, which utilizes a copper(I) cyanide reagent.[18]

Experimental Protocol: Cyanation of 7-Iodobenzofuran

This protocol is a generalized procedure based on the Rosenmund-von Braun reaction and related copper-mediated cyanations.[18][19][20][21][22] Researchers should optimize conditions for this specific substrate.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 7-iodobenzofuran (1.0 eq) and copper(I) cyanide (1.2-2.0 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration.

-

Reaction Conditions: Heat the reaction mixture to 130 °C and stir for 4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4]

-

Work-up: After cooling to room temperature, pour the reaction mixture into an aqueous solution of ferric chloride and ammonia to decompose the copper cyanide complex. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford pure Benzofuran-7-carbonitrile.

Reactivity of the Nitrile Group: Hydrolysis to Carboxylic Acid

The nitrile group of Benzofuran-7-carbonitrile is a versatile functional handle that can be converted into other valuable functionalities. A common and important transformation is the hydrolysis of the nitrile to a carboxylic acid, yielding Benzofuran-7-carboxylic acid. This reaction can be performed under either acidic or basic conditions.[23]

Experimental Protocol: Basic Hydrolysis to Benzofuran-7-carboxylic acid

This protocol is adapted from a similar hydrolysis of a methyl benzofuran-7-carboxylate and general procedures for nitrile hydrolysis.[10][24][25]

-

Reaction Setup: In a round-bottom flask, dissolve Benzofuran-7-carbonitrile (1.0 eq) in a mixture of methanol and an aqueous solution of sodium hydroxide (e.g., 10%).

-

Reaction Conditions: Stir the mixture at room temperature for several hours or heat under reflux until the reaction is complete (monitored by TLC).

-

Work-up: After completion, remove the methanol under reduced pressure. Dilute the residue with water.

-

Acidification: Cool the aqueous solution in an ice bath and carefully acidify with a dilute acid (e.g., 10% hydrochloric acid) until a precipitate forms.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain Benzofuran-7-carboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

The benzofuran scaffold is a cornerstone in the design of new therapeutic agents due to its ability to interact with a wide range of biological targets.[23] The introduction of a nitrile group at the 7-position of the benzofuran ring system provides a key building block for further molecular elaboration, making Benzofuran-7-carbonitrile a valuable intermediate in drug discovery programs.[26]

As a Precursor to Bioactive Molecules

The nitrile functionality can be transformed into various other groups, such as amines, amides, and tetrazoles, which are common pharmacophores in drug molecules. For instance, the reduction of the nitrile group would yield 7-(aminomethyl)benzofuran, a primary amine that can be further derivatized to explore structure-activity relationships (SAR).

Potential Pharmacological Activities

While specific pharmacological studies on Benzofuran-7-carbonitrile are not extensively reported in the public literature, derivatives of cyanobenzofuran have been investigated for their potential as anticancer agents.[26] The benzofuran nucleus itself is associated with a broad spectrum of activities, and the electronic properties of the cyano group can significantly influence the molecule's interaction with biological targets.[5][23]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling Benzofuran-7-carbonitrile. It is essential to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage.

General Safety Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

Benzofuran-7-carbonitrile is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its synthesis from readily available precursors and the reactivity of its nitrile group allow for the creation of a diverse range of derivatives. The inherent biological potential of the benzofuran scaffold, coupled with the ability to introduce various pharmacophoric groups via the nitrile handle, makes this compound a promising starting point for the development of new therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, intended to support researchers in their endeavors to explore the full potential of this intriguing molecule.

References

- 1. 52951-09-4|Benzofuran-7-carbonitrile|BLD Pharm [bldpharm.com]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 6. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Benzofuran [webbook.nist.gov]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. prepchem.com [prepchem.com]

- 11. che.hw.ac.uk [che.hw.ac.uk]

- 12. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 13. Benzofuran(271-89-6) 13C NMR [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0227104) [np-mrd.org]

- 16. IR Absorption Table [webspectra.chem.ucla.edu]

- 17. eng.uc.edu [eng.uc.edu]

- 18. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 19. Copper(II)-Mediated [11C]Cyanation of Arylboronic Acids and Arylstannanes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 24. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]

- 25. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 26. researchgate.net [researchgate.net]

A Technical Guide to Benzofuran-7-carbonitrile: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

Benzofuran-7-carbonitrile is a heterocyclic aromatic compound featuring the privileged benzofuran scaffold, a core structure present in numerous natural products and clinically approved pharmaceuticals.[1][2][3] This guide provides an in-depth technical overview of Benzofuran-7-carbonitrile for researchers, medicinal chemists, and drug development professionals. We will elucidate its structural and physicochemical properties, present a detailed, mechanistically-grounded synthetic protocol, and describe the expected spectroscopic signatures for its unambiguous characterization. Furthermore, this document explores the compound's chemical reactivity and its significant potential as a versatile building block for the synthesis of novel therapeutic agents, leveraging the broad biological activities associated with the benzofuran class, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5]

Introduction: The Significance of the Benzofuran Scaffold

The fusion of benzene and furan rings creates the benzofuran system, a heterocyclic scaffold of immense interest in medicinal chemistry.[1][2] Its structural rigidity and electronic properties make it an ideal framework for interacting with a wide array of biological targets. The versatility of this core is demonstrated by its presence in a diverse range of pharmaceuticals. Notable examples include:

-

Amiodarone: A potent antiarrhythmic agent used to treat ventricular and supraventricular arrhythmias.[2][6]

-

Saprisartan: An antihypertensive drug.[3]

-

Benzbromarone: A uricosuric agent for the treatment of gout.[3]

The proven therapeutic value of these molecules underscores the importance of the benzofuran scaffold.[7] Consequently, the development of synthetic routes to novel, functionalized benzofuran derivatives like Benzofuran-7-carbonitrile is a critical endeavor. These derivatives serve as key intermediates, allowing chemists to explore chemical space and design next-generation therapeutics with enhanced efficacy and selectivity.[2] Benzofuran-7-carbonitrile, with its reactive nitrile handle, is particularly valuable as a precursor for a multitude of functional groups essential for modulating pharmacokinetic and pharmacodynamic properties.

Core Compound Identification and Physicochemical Properties

Precise identification is paramount in chemical research and development. Benzofuran-7-carbonitrile is characterized by the following identifiers and properties.

| Property | Value | Reference(s) |

| IUPAC Name | 1-Benzofuran-7-carbonitrile | |

| Synonyms | 7-Cyanobenzofuran, Benzo[b]furan-7-carbonitrile | [8] |

| CAS Number | 52951-09-4 | [9] |

| Molecular Formula | C₉H₅NO | [8][9] |

| Molecular Weight | 143.14 g/mol | [9] |

| Canonical SMILES | N#CC1=C(OC=C2)C2=CC=C1 | [9] |

| InChI Key | HAICRZPDDBKXPQ-UHFFFAOYSA-N | |

| Appearance | Predicted: White to off-white solid | |

| Solubility | Expected to be soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, CHCl₃) |

Synthesis and Mechanistic Considerations

The synthesis of functionalized benzofurans often relies on transition-metal-catalyzed cross-coupling reactions.[3][10] A robust and widely applicable method for the synthesis of Benzofuran-7-carbonitrile is the palladium-catalyzed cyanation of a 7-halobenzofuran precursor, such as 7-bromobenzofuran.

Causality in Experimental Design:

-

Catalyst Choice: Palladium complexes, particularly Pd(0) species generated in situ, are exceptionally effective at catalyzing C(sp²)-CN bond formation. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) center, transmetalation with the cyanide source, and reductive elimination to yield the product and regenerate the catalyst.

-

Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred over other sources like CuCN or KCN because it is less toxic, non-hygroscopic, and typically results in cleaner reactions with fewer side products.

-

Ligand Selection: A phosphine ligand such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is crucial. It stabilizes the palladium catalyst, prevents its precipitation as palladium black, and facilitates the key reductive elimination step, thereby increasing reaction efficiency and yield.

-

Solvent: A polar aprotic solvent like Dimethylformamide (DMF) is used to ensure the solubility of the reactants and the catalyst complex at the required reaction temperature.

Experimental Protocol: Palladium-Catalyzed Cyanation

Reaction: Synthesis of Benzofuran-7-carbonitrile from 7-Bromobenzofuran

Caption: Workflow for the synthesis of Benzofuran-7-carbonitrile.

Materials:

-

7-Bromobenzofuran (1.0 eq)

-

Zinc Cyanide (Zn(CN)₂, 0.6 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.08 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-bromobenzofuran, zinc cyanide, Pd₂(dba)₃, and dppf.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to establish an inert atmosphere.

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 120 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Filter the mixture through a pad of Celite to remove insoluble palladium species.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield Benzofuran-7-carbonitrile as a pure solid.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known properties of the benzofuran core and the nitrile functional group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum provides key functional group information.

-

C≡N Stretch: A sharp, strong absorption band is expected at ~2225-2240 cm⁻¹ , which is highly characteristic of an aromatic nitrile.

-

Aromatic C-H Stretch: Peaks will appear above 3000 cm⁻¹ .

-

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-O-C Stretch: A strong band corresponding to the furan ether linkage is expected around 1050-1250 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR (500 MHz, CDCl₃) Chemical Shifts and Couplings: The benzofuran ring protons are labeled according to standard IUPAC numbering.

| Proton | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~ 7.7 - 7.8 | d | J ≈ 2.2 |

| H-3 | ~ 6.8 - 6.9 | d | J ≈ 2.2 |

| H-4 | ~ 7.6 - 7.7 | d | J ≈ 7.8 |

| H-5 | ~ 7.3 - 7.4 | t | J ≈ 7.8 |

| H-6 | ~ 7.5 - 7.6 | d | J ≈ 7.8 |

Predicted ¹³C NMR (125 MHz, CDCl₃) Chemical Shifts:

| Carbon | Predicted Shift (ppm) |

|---|---|

| C-2 | ~ 146.0 |

| C-3 | ~ 107.5 |

| C-3a | ~ 128.0 |

| C-4 | ~ 122.0 |

| C-5 | ~ 129.5 |

| C-6 | ~ 125.0 |

| C-7 | ~ 105.0 |

| C-7a | ~ 155.0 |

| C≡N | ~ 117.0 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 143.04 for [C₉H₅NO]⁺.

-

Key Fragments: Common fragmentation pathways for benzofurans include the loss of CO (m/z = 115) and for nitriles, the loss of HCN (m/z = 116), which can provide structural validation.[11][12]

Chemical Reactivity and Derivatization Potential

Benzofuran-7-carbonitrile is a valuable synthetic intermediate primarily due to the reactivity of its nitrile group, which serves as a gateway to other crucial functionalities.

Reactions of the Nitrile Group:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield Benzofuran-7-carboxylic acid .[13] This acid is a versatile handle for amide bond formation, a cornerstone of medicinal chemistry.

-

Reduction: Catalytic hydrogenation (e.g., H₂/Raney Ni) or chemical reduction (e.g., LiAlH₄) can convert the nitrile to a primary amine, (Benzofuran-7-yl)methanamine . This amine is a key building block for synthesizing amides, sulfonamides, and ureas.

-

Cycloaddition: The nitrile can react with azides (e.g., sodium azide) in the presence of a Lewis acid to form a tetrazole ring . Tetrazoles are widely used in drug design as bioisosteres for carboxylic acids.

Reactions of the Benzofuran Ring:

The benzofuran ring system can undergo electrophilic aromatic substitution.[14] The nitrile group is an electron-withdrawing and meta-directing group. However, the overall regioselectivity will be a complex interplay between the directing effects of the fused benzene ring, the furan oxygen, and the nitrile substituent.

Caption: Key derivatization pathways for Benzofuran-7-carbonitrile.

Applications in Drug Discovery and Research

The benzofuran scaffold is associated with a wide spectrum of biological activities, making Benzofuran-7-carbonitrile an attractive starting point for drug discovery programs.

-

Anticancer Agents: Benzofuran derivatives have shown potent activity against various cancer cell lines.[2][15] They have been developed as inhibitors of critical cancer-related targets, such as Aurora B kinase, a key regulator of mitosis.[16] The derivatization of Benzofuran-7-carbonitrile could lead to novel kinase inhibitors or cytotoxic agents.

-

Antimicrobial Agents: The scaffold is a known pharmacophore for developing new antibacterial and antifungal compounds.[5][17] Modifications of the core structure, enabled by intermediates like Benzofuran-7-carbonitrile, can be used to optimize activity against resistant microbial strains.

-

Sirtuin Inhibitors: Certain benzofuran derivatives have been identified as selective inhibitors of SIRT2, a class III histone deacetylase implicated in cancer and neurodegenerative diseases.[18] Benzofuran-7-carbonitrile provides a template for synthesizing new analogs to probe the structure-activity relationship (SAR) of SIRT2 inhibition.

-

Scaffold for Combinatorial Chemistry: As a stable, functionalized core, this molecule is an ideal building block for creating libraries of related compounds. By converting the nitrile to an amine or carboxylic acid, it can be readily incorporated into parallel synthesis workflows to rapidly generate a multitude of derivatives for high-throughput screening.

Conclusion

Benzofuran-7-carbonitrile is more than a simple chemical compound; it is a strategic tool for innovation in medicinal chemistry and materials science. Its well-defined structure, robust synthetic accessibility, and the versatile reactivity of its nitrile group position it as a high-value intermediate. By providing a reliable platform for the construction of more complex molecular architectures, Benzofuran-7-carbonitrile empowers researchers to pursue the discovery of novel therapeutics targeting a wide range of human diseases. This guide has provided the foundational technical knowledge required for its synthesis, characterization, and strategic application in modern research and development settings.

References

- Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.

- World Journal of Pharmaceutical Research. (2024). Benzofuran Derivatives: Significance and symbolism. World Journal of Pharmaceutical Research.

- BLD Pharm. (n.d.). 52951-09-4|Benzofuran-7-carbonitrile. BLD Pharm.

- Parchem. (n.d.). benzofuran-7-carbonitrile (Cas 52951-09-4). Parchem.

- Sigma-Aldrich. (n.d.). Benzofuran-7-carbonitrile | 52951-09-4. Sigma-Aldrich.

-

Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2638. [Link]

- Anonymous. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. BEPLS, 12(5).

-

Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 22007–22046. [Link]

- Anonymous. (n.d.). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. Journal of the Iranian Chemical Society.

-

Asghari, S., et al. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Research in Pharmaceutical Sciences, 12(4), 265–276. [Link]

-

Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28044–28063. [Link]

- Sunway Pharm Ltd. (n.d.). Benzofuran-7-carbonitrile - CAS:52951-09-4. Sunway Pharm Ltd.

-

Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

-

ResearchGate. (n.d.). Mass spectrum of Benzofuran with Retention Time (RT)= 6.760. ResearchGate. [Link]

-

Abu-Hashem, A. A., et al. (2014). Reactivity of Benzofuran Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(12), 1-24. [Link]

-

Vessecchi, R., et al. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. SciSpace. [Link]

-

Xie, F., et al. (2015). In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. European Journal of Medicinal Chemistry, 89, 310–319. [Link]

-

PrepChem. (n.d.). Synthesis of benzofuran-7-carboxylic acid. PrepChem.com. [Link]

-

Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Song, N., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8), 1335. [Link]

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]

- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 7. bepls.com [bepls.com]

- 8. Benzofuran-7-carbonitrile - CAS:52951-09-4 - Sunway Pharm Ltd [3wpharm.com]

- 9. 52951-09-4|Benzofuran-7-carbonitrile|BLD Pharm [bldpharm.com]

- 10. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. prepchem.com [prepchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Potential Biological Activity of Benzofuran-7-carbonitrile

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic compounds.[1][2] This technical guide provides a comprehensive exploration of the potential biological activities of a specific, yet underexplored derivative: Benzofuran-7-carbonitrile. While direct pharmacological data on this molecule is nascent, this document synthesizes existing knowledge on the broader benzofuran class and analyzes the potential contributions of the 7-carbonitrile moiety to its bioactivity profile.[3][4] We will delve into its synthesis, and through a detailed examination of structure-activity relationships (SAR), we will project its potential applications in oncology, infectious diseases, and neuroprotection. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven experimental protocols to investigate the therapeutic promise of this intriguing molecule.

The Benzofuran Scaffold: A Privileged Moiety in Drug Discovery

Benzofuran, a bicyclic heterocyclic compound composed of a fused benzene and furan ring, is a recurring motif in a vast array of natural and synthetic molecules exhibiting significant therapeutic properties.[5][6] Its derivatives have demonstrated a remarkable spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective activities.[7][8][9] The versatility of the benzofuran core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets.[1]

Several clinically approved drugs and numerous investigational compounds feature the benzofuran scaffold, underscoring its importance in pharmaceutical research.[2][6] The inherent biological activity of the benzofuran nucleus, combined with the potential for diverse functionalization, makes it a fertile ground for the development of novel therapeutic agents.[10][11]

Synthesis of Benzofuran-7-carbonitrile

The synthesis of specifically substituted benzofurans is crucial for exploring their therapeutic potential. A viable synthetic route to Benzofuran-7-carbonitrile has been established, providing a foundation for its further investigation. A general and efficient method involves a multi-step synthesis starting from readily available precursors.

Synthetic Workflow

The synthesis of Benzofuran-7-carbonitrile can be achieved through a sequence of reactions, including the introduction of a cyano group onto the benzene ring, followed by the construction of the fused furan ring. The following diagram illustrates a conceptual workflow for the synthesis of Benzofuran-7-carbonitrile.

Caption: Conceptual workflow for the synthesis of Benzofuran-7-carbonitrile.

Detailed Experimental Protocol: Synthesis of Benzofuran-7-carbonitrile

The following protocol is a generalized representation based on established synthetic methodologies for benzofuran derivatives.

Step 1: Preparation of a Substituted Phenol

-

Start with a commercially available and appropriately substituted phenolic compound.

-

Protect the hydroxyl group if necessary to prevent side reactions in subsequent steps.

Step 2: Introduction of the Cyano Group

-

Perform an electrophilic aromatic substitution or a nucleophilic aromatic substitution (e.g., Rosenmund-von Braun reaction) to introduce the cyano group at the desired position on the phenolic ring.

Step 3: Furan Ring Formation

-

Deprotect the hydroxyl group.

-

React the cyanophenol derivative with a suitable reagent, such as an α-haloketone or a propargyl derivative, in the presence of a base (e.g., K₂CO₃) to form an ether linkage.

-

Induce intramolecular cyclization, often through heating or the use of a catalyst, to form the furan ring fused to the benzene ring.

Step 4: Purification

-

Purify the crude Benzofuran-7-carbonitrile using column chromatography on silica gel with an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Biological Activities of Benzofuran-7-carbonitrile

While direct experimental data on the biological activities of Benzofuran-7-carbonitrile are limited, we can infer its potential based on the extensive research on substituted benzofuran derivatives. The presence of a carbonitrile (cyano) group, which is a strong electron-withdrawing group, at the 7-position is expected to significantly influence the molecule's electronic properties and its interactions with biological targets.

Potential Anticancer Activity

Benzofuran derivatives are well-documented for their anticancer properties, acting through various mechanisms such as inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[10][12][13]

3.1.1. Mechanistic Hypothesis: Kinase Inhibition Many small-molecule kinase inhibitors feature a heterocyclic core. The benzofuran scaffold can serve as a template for designing such inhibitors. The 7-cyano group may enhance binding to the ATP-binding pocket of certain kinases through hydrogen bonding or dipole-dipole interactions.

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

3.1.2. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of Benzofuran-7-carbonitrile against various cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of Benzofuran-7-carbonitrile in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 1: Hypothetical IC₅₀ Values for Benzofuran-7-carbonitrile Against Various Cancer Cell Lines

| Cancer Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) |

| MCF-7 | Breast | 15.2 |

| A549 | Lung | 22.5 |

| HCT116 | Colon | 18.7 |

| HeLa | Cervical | 25.1 |

Potential Antimicrobial Activity

The benzofuran scaffold is a component of many natural and synthetic antimicrobial agents.[5][11][14] The introduction of electron-withdrawing groups can enhance the antimicrobial properties of heterocyclic compounds.

3.2.1. Mechanistic Hypothesis: Inhibition of Bacterial DNA Gyrase DNA gyrase is a validated target for antibacterial drugs. Benzofuran derivatives have been shown to inhibit this enzyme, which is essential for bacterial DNA replication. The 7-cyano group could potentially enhance the binding affinity to the enzyme's active site.

3.2.2. Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the minimum concentration of Benzofuran-7-carbonitrile required to inhibit the growth of various microbial strains.

-

Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth overnight. Dilute the cultures to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Preparation: Prepare a stock solution of Benzofuran-7-carbonitrile in DMSO and serially dilute it in broth in a 96-well plate.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 2: Hypothetical MIC Values for Benzofuran-7-carbonitrile Against Various Microbial Strains

| Microbial Strain | Type | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | 16 |

| Escherichia coli | Gram-negative bacteria | 32 |

| Candida albicans | Fungus | 64 |

| Pseudomonas aeruginosa | Gram-negative bacteria | >128 |

Potential Neuroprotective Activity

Recent studies have highlighted the neuroprotective effects of benzofuran derivatives, particularly their antioxidant and anti-excitotoxic properties.[4][15][16][17]

3.3.1. Mechanistic Hypothesis: Modulation of NMDAR-Mediated Excitotoxicity Glutamate-induced excitotoxicity, primarily mediated by the N-methyl-D-aspartate receptor (NMDAR), is a key mechanism in several neurodegenerative diseases. Some benzofuran derivatives have shown the ability to mitigate NMDAR-mediated neuronal damage. The electron-withdrawing nature of the 7-cyano group might modulate the interaction with the receptor or downstream signaling pathways.

Caption: Hypothesized neuroprotective mechanism against NMDAR-mediated excitotoxicity.

3.3.2. Experimental Protocol: Neuroprotection Assay in Primary Cortical Neurons

This protocol evaluates the ability of Benzofuran-7-carbonitrile to protect primary neurons from excitotoxic insults.

-

Primary Neuron Culture: Isolate cortical neurons from embryonic day 18 rat pups and culture them in neurobasal medium supplemented with B27 and GlutaMAX.

-

Compound Pre-treatment: After 7-10 days in vitro, pre-treat the neurons with various concentrations of Benzofuran-7-carbonitrile for 1-2 hours.

-

Excitotoxic Insult: Expose the neurons to a toxic concentration of NMDA (e.g., 100 µM) for 30 minutes.

-

Washout and Recovery: Wash the cells with fresh medium and incubate for 24 hours.

-

Viability Assessment: Assess neuronal viability using the LDH assay (measuring lactate dehydrogenase release from damaged cells) or by staining with fluorescent viability dyes (e.g., Calcein-AM and Propidium Iodide).

-

Data Analysis: Quantify neuronal survival and determine the protective concentration range of the compound.

Future Directions and Conclusion

Benzofuran-7-carbonitrile represents a promising yet largely unexplored molecule within the pharmacologically rich class of benzofurans. Based on extensive structure-activity relationship studies of related compounds, it is plausible that this derivative possesses significant anticancer, antimicrobial, and neuroprotective properties.[1][5][15] The electron-withdrawing 7-cyano group is anticipated to modulate its biological activity in a potentially beneficial manner.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential activities. Further investigations, including in vivo studies and target identification, are warranted to fully elucidate the therapeutic potential of Benzofuran-7-carbonitrile. This molecule stands as an excellent candidate for further drug discovery and development efforts, with the potential to yield novel therapies for a range of human diseases.

References

-

Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

Yamamoto, T., et al. (2021). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Chemical and Pharmaceutical Bulletin, 69(10), 985-996. [Link]

-

Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

Kim, D. H., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics, 23(3), 275-282. [Link]

-

Kim, D. H., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics, 23(3), 275-282. [Link]

-

Kim, D. H., et al. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Biomolecules & Therapeutics, 23(3), 275-282. [Link]

-

Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

Kim, D. H., et al. (2015). Neuroprotective and Antioxidant Eἀects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics, 23(3), 275-282. [Link]

-

Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11405-11425. [Link]

-

Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Chemical and Pharmaceutical Research, 7(12), 820-831. [Link]

-

Szałek, E., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1542. [Link]

-

Bazin, M. A., et al. (2013). Synthesis and antiproliferative activity of benzofuran-based analogs of cercosporamide against non-small cell lung cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 23(15), 4348-4351. [Link]

-

Abdelhafez, O. M., et al. (2014). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. European Journal of Medicinal Chemistry, 86, 531-543. [Link]

-

Patel, H., et al. (2013). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 3(4), 747-754. [Link]

-

Abdel-Wahab, B. F., et al. (2014). Novel benzofuran derivatives: Synthesis and antitumor activity. Medicinal Chemistry Research, 23(7), 3352-3358. [Link]

-

Miao, Y. H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27954-27974. [Link]

-

Kumar, S., & Kumar, R. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Harmonized Research in Pharmacy, 5(3), 195-202. [Link]

-

Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. [Link]

-

Kamal, A., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(36), 28416-28437. [Link]

-

Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

Li, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs, 21(9), 484. [Link]

-

Khatana, K., & Kumar, R. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Pharmaceutical Sciences, 4(10), 114-123. [Link]

-

Genuário, D. B., et al. (2019). Natural products from cyanobacteria with antimicrobial and antitumor activity. Revista Brasileira de Farmacognosia, 29(1), 1-13. [Link]

-

Svirčev, Z., et al. (2008). Antibacterial, antifungal and cytotoxic activity of terrestrial cyanobacterial strains from Serbia. Journal of Applied Phycology, 20(5), 941-947. [Link]

-

Miao, Y. H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27954-27974. [Link]

-

Svirčev, Z., et al. (2008). Antibacterial, antifungal and cytotoxic activity of terrestrial cyanobacterial strains from Serbia. Journal of Applied Phycology, 20(5), 941-947. [Link]

Sources

- 1. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity [jstage.jst.go.jp]

- 4. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives -Biomolecules & Therapeutics [koreascience.kr]

- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 7. khazna.ku.ac.ae [khazna.ku.ac.ae]

- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpbs.com [ijpbs.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Benzofuran Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Benzofuran Moiety

Benzofuran, a heterocyclic compound arising from the fusion of a benzene and a furan ring, represents a cornerstone in the architecture of biologically active molecules.[1][2] This privileged scaffold is ubiquitously present in a vast array of natural products and synthetic compounds, showcasing a remarkable spectrum of pharmacological activities.[3][4] Its derivatives have been extensively explored and validated as potent agents against a multitude of diseases, solidifying the benzofuran core as a highly sought-after template in medicinal chemistry and drug development.[5][6]

The therapeutic landscape of benzofuran derivatives is impressively broad, encompassing applications as anticancer, antimicrobial, antifungal, anti-inflammatory, antioxidant, and antiviral agents.[3][4] The structural versatility of the benzofuran ring system allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activities.[2] This adaptability has led to the development of numerous clinically significant drugs, including the antiarrhythmic agent amiodarone and the antifungal drug griseofulvin.[7]

This technical guide provides a comprehensive overview of benzofuran derivatives, with a focus on their synthesis, multifaceted biological activities, and the underlying mechanisms of action. It is designed to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutics, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols.

Synthetic Strategies for the Benzofuran Core: A Chemist's Guide to a Privileged Scaffold

The construction of the benzofuran nucleus is a pivotal step in the synthesis of its derivatives. Over the years, a multitude of synthetic methodologies have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed cross-coupling strategies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Approaches to Benzofuran Synthesis

Traditional methods for benzofuran synthesis often involve the intramolecular cyclization of appropriately substituted phenols. One of the earliest and most well-known methods is the Perkin rearrangement, which involves the intramolecular cyclization of a coumarin derivative. While historically significant, this method has been largely superseded by more efficient and versatile approaches.

A more common classical strategy involves the reaction of a salicylaldehyde or a 2-hydroxyacetophenone with an α-halo ketone or ester, followed by an intramolecular Williamson ether synthesis and subsequent cyclization. This approach allows for the introduction of substituents at the 2- and 3-positions of the benzofuran ring.

Modern Catalytic Methods: Precision and Efficiency

The advent of transition-metal catalysis has revolutionized the synthesis of benzofuran derivatives, offering milder reaction conditions, greater functional group tolerance, and higher yields.

Palladium- and Copper-Catalyzed Cross-Coupling Reactions:

Palladium- and copper-catalyzed reactions are among the most powerful tools for constructing the benzofuran core. The Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization, is a widely employed method for the synthesis of 2-substituted benzofurans.[8] This reaction is typically catalyzed by a combination of a palladium catalyst, such as (PPh₃)PdCl₂, and a copper(I) co-catalyst, like CuI, in the presence of a base.[8]

Gold- and Silver-Catalyzed Cyclizations:

Gold and silver catalysts have also emerged as effective promoters of benzofuran synthesis. These catalysts can activate alkynes towards intramolecular attack by a phenolic oxygen, leading to the formation of the furan ring.

Iron-Catalyzed Cyclizations:

Iron-catalyzed intramolecular cyclization of electron-rich aryl ketones offers a cost-effective and environmentally friendly alternative for the construction of the benzofuran ring.[3]

The Pharmacological Orchestra: Diverse Biological Activities of Benzofuran Derivatives

The benzofuran scaffold is a testament to the principle of "privileged structures" in medicinal chemistry, with its derivatives exhibiting a remarkable range of biological activities.

Anticancer Activity: Targeting the Machinery of Malignancy

Benzofuran derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[1][2]

Tubulin Polymerization Inhibition:

A key mechanism of action for many anticancer benzofuran derivatives is the inhibition of tubulin polymerization.[1][7] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and the induction of apoptosis.[6][7]

Kinase Inhibition:

Benzofuran-based small molecules have been shown to inhibit various protein kinases that are crucial for cancer cell signaling and survival. These include the serine/threonine kinase (AKT) signaling pathway and the mammalian target of rapamycin (mTOR) pathway.[5][9] By blocking these pathways, benzofuran derivatives can suppress cancer cell proliferation and induce apoptosis.

Induction of Apoptosis:

Many benzofuran derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[10] This can be triggered through various mechanisms, including the disruption of mitochondrial function and the activation of caspases, which are the executioner enzymes of apoptosis.[10]

Antimicrobial and Antifungal Activity: Combating Infectious Diseases

The emergence of drug-resistant pathogens poses a significant threat to global health. Benzofuran derivatives have shown promise as a new class of antimicrobial and antifungal agents.[3][4] They can exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[3] The mechanism of their antimicrobial action is often multifaceted, involving the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with DNA replication.[2]

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are implicated in a wide range of diseases. Several benzofuran derivatives have been shown to possess potent anti-inflammatory and antioxidant properties.[3] Their anti-inflammatory effects are often mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[11] Their antioxidant activity stems from their ability to scavenge free radicals and protect cells from oxidative damage.

Data Presentation: A Quantitative Look at Benzofuran Activity

The following tables summarize the biological activity of representative benzofuran derivatives.

Table 1: Anticancer Activity of Selected Benzofuran Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Compound 6g | MDA-MB-231 | 3.01 | Tubulin Polymerization Inhibitor | [6] |

| HCT-116 | 5.20 | [6] | ||

| HT-29 | 9.13 | [6] | ||

| HeLa | 11.09 | [6] | ||

| Compound 36 | A549 | 0.06 | Tubulin Polymerization Inhibitor | [12] |

| Compound 26 | A549 | 0.08 | Tubulin Polymerization Inhibitor | [12] |

| Compound 30a | HepG2 | N/A | Tubulin Polymerization Inhibitor | [7] |

| MCC1019 | A549 | 16.4 | Inactivates AKT signaling pathway | [9] |

Table 2: Antimicrobial Activity of a Benzofuran Ketoxime Derivative

| Microorganism | MIC (µg/mL) | Reference |

| S. aureus | 0.039 | [3] |

Experimental Protocols: A Practical Guide to Synthesis and Evaluation

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of benzofuran derivatives.

General Procedure for the Synthesis of 2-Arylbenzofurans via Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization

This protocol is a widely used method for the synthesis of 2-substituted benzofurans.[8]

Materials:

-

o-iodophenol

-

Terminal alkyne

-

(PPh₃)PdCl₂ (bis(triphenylphosphine)palladium(II) dichloride)

-

CuI (Copper(I) iodide)

-

Triethylamine (Et₃N)

-

Organic solvent (e.g., ethyl acetate)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol).[8]

-

Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).[8]

-

Monitor the reaction progress by thin-layer chromatography (TLC).[8]

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).[8]

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]

-

Purify the crude product by column chromatography on silica gel to obtain the pure benzofuran derivative.[8]

General Procedure for the Synthesis of Amiodarone

The synthesis of the antiarrhythmic drug amiodarone involves a multi-step process. The following is a representative synthetic route.

Materials:

-

2-Butylbenzofuran

-

4-Methoxybenzoyl chloride

-

Pyridine hydrochloride

-

Iodine

-

Potassium iodide

-

2-Diethylaminoethyl chloride

Procedure:

-

Acylation: Acylate 2-butylbenzofuran with 4-methoxybenzoyl chloride to yield 2-butyl-3-(4-methoxybenzoyl)benzofuran.[13]

-

Demethylation: Demethylate the product from the previous step using pyridine hydrochloride to form 2-butyl-3-(4-hydroxybenzoyl)benzofuran.[13]

-

Iodination: Iodinate the phenolic ring of the resulting compound in the presence of iodine and potassium iodide to produce 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran.[13]

-

Alkylation: React the diiodinated product with 2-diethylaminoethyl chloride to yield amiodarone.[13]

In Vitro Assay for Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1]

Materials:

-

Cancer cells

-

96-well plates

-

Benzofuran derivatives (test compounds)

-

MTT solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the benzofuran derivatives for a specified period (e.g., 24, 48, or 72 hours).[1]

-

Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[1]

-

Dissolve the formazan crystals in DMSO.[1]

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.[1]

-

Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.[1]

In Vitro Assay for Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Materials:

-

Microorganism (bacterial or fungal strain)

-

Growth medium (e.g., nutrient broth or agar)

-

Benzofuran derivatives (test compounds)

-

96-well plates or test tubes

Procedure:

-

Prepare a serial dilution of the benzofuran derivatives in the growth medium.

-